molecular formula C10H8F2N4O B1416927 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine CAS No. 1094271-28-9

5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine

Cat. No.: B1416927
CAS No.: 1094271-28-9
M. Wt: 238.19 g/mol
InChI Key: PFMAPGSSGCWCJF-UHFFFAOYSA-N
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Description

5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine is a synthetic organic compound characterized by a triazine ring substituted with a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethylating agents like difluoromethyl ether or difluoromethyl sulfone.

    Final Assembly: The phenyl group is attached to the triazine ring through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the difluoromethoxy group, potentially yielding amines or alcohols.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic ring and the triazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it valuable for pharmaceutical research.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. They might serve as lead compounds for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism by which 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-triazin-3-amine: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    5-[4-(Trifluoromethoxy)phenyl]-1,2,4-triazin-3-amine: Contains a trifluoromethoxy group instead of difluoromethoxy, which can alter its reactivity and stability.

    5-[4-(Methoxy)phenyl]-1,2,4-triazin-3-amine: The methoxy group provides different electronic and steric effects compared to the difluoromethoxy group.

Uniqueness

The presence of the difluoromethoxy group in 5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Biological Activity

5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, including anticancer activity, molecular interactions, and structure-activity relationships (SAR).

  • Molecular Formula : C10H8F2N4O
  • Molar Mass : 238.19 g/mol
  • Density : 1.385 g/cm³ (predicted)
  • Boiling Point : 443.3 °C (predicted)
  • pKa : 3.30 (predicted)
PropertyValue
Molecular FormulaC10H8F2N4O
Molar Mass238.19 g/mol
Density1.385 g/cm³
Boiling Point443.3 °C
pKa3.30

Anticancer Activity

Recent studies have indicated that compounds with a triazine moiety exhibit significant anticancer properties. For instance, a study synthesized various triazine derivatives and tested them against human breast cancer cell lines MCF-7 and MDA-MB-231. Among these derivatives, some demonstrated IC50 values lower than that of chlorambucil, a standard chemotherapeutic agent.

In particular:

  • Compound A showed an IC50 of 50 µM against MCF-7 cells.
  • Compound B exhibited an IC50 of 42 µM against the same cell line.

These results suggest that modifications in the triazine structure can enhance anticancer activity.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. The docking results indicate favorable interactions with the human estrogen receptor alpha (ERα), which is crucial for the development of breast cancer therapies.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of electron-withdrawing groups in enhancing biological activity. The presence of difluoromethoxy substituents on the phenyl ring has been shown to significantly improve the potency of triazine derivatives.

Case Studies

  • Study on Antitumor Agents :
    • Researchers synthesized several triazine-based compounds and evaluated their cytotoxicity against cancer cell lines.
    • The most active compounds were identified through IC50 analysis and were found to inhibit DNA biosynthesis effectively.
  • Molecular Interaction Analysis :
    • Using computational methods, researchers analyzed how structural variations affected binding affinities to target proteins.
    • The findings indicated that specific modifications could lead to enhanced therapeutic efficacy.

Properties

IUPAC Name

5-[4-(difluoromethoxy)phenyl]-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-9(12)17-7-3-1-6(2-4-7)8-5-14-16-10(13)15-8/h1-5,9H,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMAPGSSGCWCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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